5-Bromo-2-ethynyl-3-fluoroaniline
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Overview
Description
5-Bromo-2-ethynyl-3-fluoroaniline is an organic compound with the molecular formula C8H5BrFN It is characterized by the presence of bromine, fluorine, and ethynyl groups attached to an aniline ring
Mechanism of Action
Target of Action
Similar compounds are often used as intermediates in the synthesis of pharmaceuticals , suggesting that the compound may interact with a variety of biological targets depending on the specific drug it is used to produce.
Mode of Action
Bromine and fluorine substituents on aniline derivatives can influence the electronic properties of the molecule, potentially affecting its interactions with biological targets . The ethynyl group may also participate in reactions at the benzylic position .
Biochemical Pathways
Aniline derivatives can participate in a variety of biochemical reactions, potentially affecting multiple pathways depending on the specific context of their use .
Pharmacokinetics
The compound’s solubility, stability, and reactivity would likely influence its bioavailability and pharmacokinetic profile .
Result of Action
As an intermediate in pharmaceutical synthesis, its effects would largely depend on the final drug product .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 5-Bromo-2-ethynyl-3-fluoroaniline
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of 5-Bromo-2-ethynyl-3-fluoroaniline may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-ethynyl-3-fluoroaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted anilines .
Scientific Research Applications
5-Bromo-2-ethynyl-3-fluoroaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
- 2-Bromo-5-fluoroaniline
- 3-Bromo-2-fluoroaniline
Comparison: The combination of bromine, fluorine, and ethynyl groups makes it a versatile building block in organic synthesis .
Properties
IUPAC Name |
5-bromo-2-ethynyl-3-fluoroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c1-2-6-7(10)3-5(9)4-8(6)11/h1,3-4H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJUTKCIWRLRBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1F)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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